Cas no 2171656-50-9 (3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid is a specialized amino acid derivative featuring an N-ethyl side chain and an Fmoc-protected amine group. Its structure makes it valuable in peptide synthesis, particularly for introducing modified residues with enhanced stability or tailored functionality. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide assembly. The ethyl substitution and butanoic acid terminus contribute to altered hydrophobicity and conformational flexibility, useful in designing bioactive peptides or peptidomimetics. This compound is suited for research applications requiring precise control over peptide backbone modifications. Its purity and reactivity profile make it a reliable intermediate in synthetic chemistry and pharmaceutical development.
3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid structure
2171656-50-9 structure
Product Name:3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
CAS No:2171656-50-9
MF:C25H30N2O5
MW:438.516107082367
CID:6324320
PubChem ID:165809965
Update Time:2025-08-05

3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
    • 3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
    • 2171656-50-9
    • EN300-1502865
    • Inchi: 1S/C25H30N2O5/c1-4-22(24(30)27(5-2)16(3)14-23(28)29)26-25(31)32-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-22H,4-5,14-15H2,1-3H3,(H,26,31)(H,28,29)
    • InChI Key: ZZOKCLKSPSPDGK-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC)C(N(CC)C(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 438.21547206g/mol
  • Monoisotopic Mass: 438.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 95.9Ų

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Additional information on 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid

Comprehensive Guide to 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9)

3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are essential building blocks in solid-phase peptide synthesis (SPPS). Its unique structure, featuring an ethyl group and a butanoic acid moiety, makes it valuable for designing peptides with specific properties.

The Fmoc-protecting group in 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9) plays a critical role in peptide chemistry. It provides stability during synthesis while allowing for selective deprotection under mild basic conditions. Researchers often search for Fmoc-amino acid derivatives like this compound to enhance peptide stability, solubility, and bioactivity. The growing interest in therapeutic peptides and drug discovery has increased demand for high-quality Fmoc-protected building blocks.

One of the key applications of 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9) is in the development of peptide-based drugs. With the rise of personalized medicine and biologics, this compound serves as a crucial intermediate for creating modified peptides with improved pharmacokinetic properties. Its butanoic acid tail can be utilized for conjugation or further functionalization, making it a versatile tool for researchers exploring targeted drug delivery systems.

The synthesis and handling of 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9) require expertise in organic chemistry techniques. Proper storage conditions (typically at -20°C under inert atmosphere) are essential to maintain its stability. Many researchers inquire about the solubility characteristics of this compound, which is generally soluble in polar organic solvents like DMF or DMSO but has limited solubility in water.

In the context of green chemistry trends, there's growing interest in optimizing the synthesis of Fmoc-protected amino acids like 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9) to reduce environmental impact. Researchers are exploring catalyst-free reactions and biodegradable protecting groups as alternatives, though Fmoc remains the gold standard for many applications due to its reliability and well-established removal protocols.

The market for specialty amino acid derivatives including 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9) has seen steady growth, driven by expanding research in peptide therapeutics, bioconjugation, and material science. Quality control parameters such as HPLC purity, chiral purity, and moisture content are critical considerations for end-users, especially in pharmaceutical applications where stringent specifications must be met.

Recent advancements in automated peptide synthesis have increased the demand for reliable Fmoc-amino acid building blocks like 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9). The compound's compatibility with continuous flow chemistry systems makes it particularly valuable for high-throughput peptide production. Researchers frequently search for information about coupling efficiency and side reactions when using this derivative in automated synthesizers.

From a regulatory perspective, 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9) is primarily used in research settings and is not currently classified as a controlled substance. However, proper material safety data sheets (MSDS) should always be consulted before handling. The compound's applications in diagnostic reagent development and biomarker research have attracted attention from the life sciences community.

Looking forward, innovations in peptide drug design and bioconjugation techniques will likely drive further interest in specialized amino acid derivatives such as 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9). Its unique structural features offer opportunities for creating peptide hybrids and multifunctional biomolecules with tailored properties for specific applications in medicine and biotechnology.

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